6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

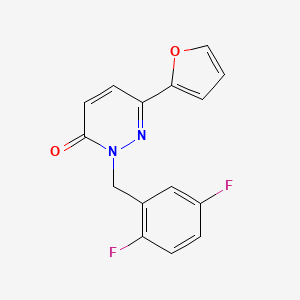

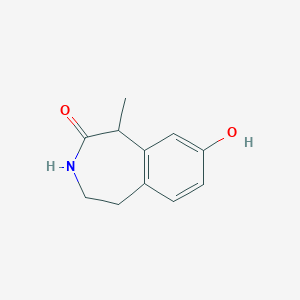

“6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine” is a compound that has been used in the synthesis of tyrosine kinase inhibitors . It is related to the compounds nilotinib and imatinib, which are used in the treatment of chronic myelogenous leukemia (CML) . The compound is a white to off-white or brown solid .

Synthesis Analysis

The synthesis of “this compound” involves processes and useful intermediates for the synthesis of the tyrosine kinase inhibitors nilotinib and imatinib . Key intermediates, method for their synthesis and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib are described .Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis . The optimal structure of the pyridine group was 5-CF 3; the optimal structure of the pyrimidine group was 2-CH 3 -5-Cl-6-CHF 2 .Chemical Reactions Analysis

The chemical reactions involving “this compound” include the amide bond cleavage, which leads to the in vivo formation of a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The compound “this compound” is a white to off-white or brown solid . The spatial configuration of the carbon atoms connected to R 3 plays an important role——When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of pyrimidine derivatives, highlighting their structural properties and potential biological activities. For instance, pyrimidine linked to heterocyclic compounds like pyrazole have been synthesized using microwave irradiative cyclocondensation, showing insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Similarly, stable betainic pyrimidinaminides have been synthesized, demonstrating the influence of electronic or kinetic stabilization effects on their formation (Schmidt, 2002).

Antimicrobial and Insecticidal Activity

Compounds containing the pyrimidine motif have shown promising biological activities. A series of derivatives were designed and synthesized, displaying moderate to weak fungicidal and insecticidal activities, suggesting their potential use in developing new pesticides (Chen & Shi, 2008). This highlights the versatility of pyrimidine derivatives in contributing to the development of new chemical entities for controlling pests and pathogens.

Anticancer Activity

The anticancer activity of pyrimidine derivatives has also been a significant area of research. Novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, identifying compounds with promising cytotoxic activity against cancer cell lines (Rahmouni et al., 2016). Another study on pyrido[1,2-a]pyrimidine-3-carboxamide derivatives found several compounds exhibiting significant anticancer activity, further emphasizing the potential of pyrimidine derivatives in cancer treatment (Santhosh kumar et al., 2015).

Wirkmechanismus

Target of Action

The primary targets of 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine are tyrosine kinase inhibitors , specifically Bcr-Abl tyrosine kinase inhibitors . These enzymes play a crucial role in the regulation of cell growth and proliferation.

Mode of Action

This compound interacts with its targets by inhibiting the activity of the tyrosine kinases. This inhibition disrupts the signaling pathways that these enzymes are involved in, leading to a decrease in cell proliferation .

Biochemical Pathways

The compound affects the Bcr-Abl tyrosine kinase pathway . This pathway is involved in cell growth and proliferation. By inhibiting the activity of the tyrosine kinases in this pathway, the compound can disrupt cell growth and proliferation .

Pharmacokinetics

Similar compounds like nilotinib and imatinib, which share a core structure with this compound, are known to have good oral bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in cell proliferation due to the inhibition of tyrosine kinases. This can lead to cell cycle arrest and apoptosis .

Biochemische Analyse

Biochemical Properties

6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on cell signaling pathways and gene expression. By inhibiting CDK2, it can influence cell function by altering the cell cycle . This can have downstream effects on cellular metabolism, potentially leading to cell death in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, particularly enzymes like CDK2 . This binding can inhibit the enzyme’s activity, leading to changes in gene expression and ultimately influencing cell function .

Eigenschaften

IUPAC Name |

6-methyl-N-pyridin-3-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-8-5-10(13-7-12-8)14-9-3-2-4-11-6-9/h2-7H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHTZOKDYSSHMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2850559.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methanesulfonylpiperidine](/img/structure/B2850560.png)

![1-Thiophen-2-yl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2850561.png)

![10-(3,4-Dimethylphenyl)-4-(thiophen-2-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2850563.png)

![N-benzyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2850564.png)

![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]pyridin-4-one](/img/structure/B2850568.png)